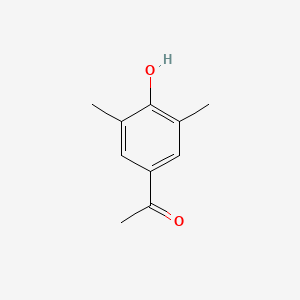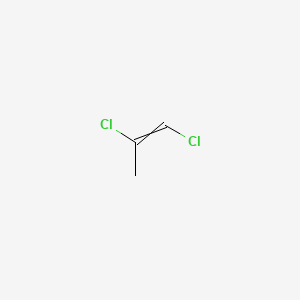
3,5-ジメチル-4-ヒドロキシアセトフェノン
概要
説明
4'-Hydroxy-3',5'-dimethylacetophenone is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
The exact mass of the compound 4'-Hydroxy-3',5'-dimethylacetophenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4'-Hydroxy-3',5'-dimethylacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Hydroxy-3',5'-dimethylacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
アグロバクテリウム媒介形質転換 (AMT)
3,5-ジメチル-4-ヒドロキシアセトフェノン: は、遺伝子工学の分野、特にアグロバクテリウム媒介形質転換 (AMT) プロトコルにおいて使用されています。 これは、アグロバクテリウム・ツメファシエンスの腫瘍誘導 (Ti) プラズミドの病原性 (vir) 遺伝子を活性化し、これは T-DNA を植物細胞に転移するための重要なステップです .
抗炎症剤の合成
この化合物は、抗炎症剤の合成において可能性を示しています。 これは、リポ多糖 (LPS) で刺激されたマクロファージにおける IL-1β、IL-6、TNF-α などの炎症性サイトカインの産生に対する影響と、抗炎症性サイトカイン IL-10 の影響を研究するために使用されてきました .
有機合成中間体
有機合成の中間体として、3,5-ジメチル-4-ヒドロキシアセトフェノン は、さまざまな化学反応の構成単位として機能します。 これは、医薬品や農薬を含むより複雑な分子を合成するために使用できます .
クロマトグラフィーと質量分析法
分析化学、特にクロマトグラフィーと質量分析法において、この化合物は、その明確に定義された特性と構造のために、標準物質または参照物質として使用できます .
材料科学研究
この化合物のユニークな構造的特性は、材料科学の研究、特に特定の分子構造を必要とする新しいポリマー材料やコーティングの開発において、候補となります .
光触媒用途
光触媒用途に関する研究では、3,5-ジメチル-4-ヒドロキシアセトフェノン が、光を吸収して化学反応を開始させる可能性があるため、環境浄化プロセスにおいて貴重な存在です .
香料および香料業界
香料および香料業界では、この化合物は、天然の香りを模倣したり、食品製品の味を強化する化合物を合成するために使用できます .
抗菌研究
最後に、3,5-ジメチル-4-ヒドロキシアセトフェノン は、その抗菌特性について研究されており、これにより、新しい抗菌剤や抗真菌剤の開発につながる可能性があります .
作用機序
Target of Action
3,5-Dimethyl-4-hydroxyacetophenone primarily targets a diverse set of plant pathogenic bacteria . It has been shown to inhibit the growth of Pseudomonas bacteria .
Mode of Action
The compound interacts with its targets by inhibiting bacterial metabolism and proliferation . Instead, the mode of action could be depolarization of the bacterial cell membrane .
Biochemical Pathways
3,5-Dimethyl-4-hydroxyacetophenone affects the pattern-triggered immunity (PTI) responses in plants . When combined with hydrogen peroxide and peroxidase, components of the mix act synergistically to inhibit bacterial metabolism and proliferation rapidly in a wide range of plant pathogens .
Pharmacokinetics
The compound’s rapid inhibition of bacterial metabolism suggests it may have good bioavailability .
Result of Action
The molecular and cellular effects of 3,5-Dimethyl-4-hydroxyacetophenone’s action include the rapid inhibition of bacterial metabolism and proliferation . This effect is related to depolarization rather than to permeabilization of the bacterial cell membrane .
Action Environment
The compound’s role in plant immunity suggests it may be influenced by factors such as the presence of pathogens and the plant’s immune response .
生化学分析
Biochemical Properties
It is known that this compound can be used in the synthesis of flavones , which are a class of natural products with a wide range of pharmacological properties .
Molecular Mechanism
It is known that this compound can be used in the synthesis of flavones , but the exact molecular interactions involved in this process are not clear.
特性
IUPAC Name |
1-(4-hydroxy-3,5-dimethylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-6-4-9(8(3)11)5-7(2)10(6)12/h4-5,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWPKXVVEOGKNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10275388 | |
| Record name | 1-(4-Hydroxy-3,5-dimethylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10275388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5325-04-2 | |
| Record name | 5325-04-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Hydroxy-3,5-dimethylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10275388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Hydroxy-3',5'-dimethylacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4′-Hydroxy-3′,5′-dimethylacetophenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SEH7JYU4DM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














